molecular formula C11H16N2O2 B6630988 N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide

N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide

Cat. No.: B6630988
M. Wt: 208.26 g/mol
InChI Key: IBMKBYACSCFTIP-UHFFFAOYSA-N
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Description

N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide, commonly known as 2-HPβCD, is a cyclic oligosaccharide derivative that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized by the reaction of β-cyclodextrin with 4-hydroxyvaleric acid, followed by acylation with 3-pyridinecarboxylic acid.

Mechanism of Action

The mechanism of action of 2-HPβCD is based on its ability to form inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin molecule can accommodate the hydrophobic portion of the guest molecule, forming a stable complex. This increases the solubility and bioavailability of the guest molecule, making it easier to deliver to its target site.
Biochemical and Physiological Effects:
2-HPβCD has been shown to have low toxicity and is generally well-tolerated in vivo. It has been demonstrated to improve the pharmacokinetics of various drugs, including anticancer agents and antifungal drugs. In addition, 2-HPβCD has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for conditions associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-HPβCD in lab experiments include its ability to enhance the solubility and bioavailability of hydrophobic molecules, its low toxicity, and its stability under various conditions. However, the limitations include its high cost and the need for optimization of the formulation to achieve the desired effect.

Future Directions

There are several potential future directions for the use of 2-HPβCD in scientific research. These include its use in the development of drug delivery systems for poorly soluble drugs, its application as a chiral selector in chromatography, and its potential use in the treatment of lysosomal storage disorders. Further research is needed to optimize the synthesis and formulation of 2-HPβCD and to explore its potential in these and other areas of scientific research.

Synthesis Methods

The synthesis of 2-HPβCD involves a multi-step process that starts with the reaction of β-cyclodextrin with 4-hydroxyvaleric acid to form 6-O-(4-hydroxyvaleryl)-β-cyclodextrin. This intermediate product is then acylated with 3-pyridinecarboxylic acid to produce the final product, N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-HPβCD has been extensively studied for its potential applications in various scientific fields. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug delivery systems. It has also been used as a chiral selector in chromatography and as a stabilizer for proteins and enzymes. In addition, 2-HPβCD has been investigated for its potential use in the treatment of lysosomal storage disorders, such as Niemann-Pick disease type C.

Properties

IUPAC Name

N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(6-9(2)14)13-11(15)10-4-3-5-12-7-10/h3-5,7-9,14H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMKBYACSCFTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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